molecular formula C18H17BrN2O4S B2613084 1-(4-bromophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879930-49-1

1-(4-bromophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2613084
CAS No.: 879930-49-1
M. Wt: 437.31
InChI Key: RASZFGYJRPKJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,4-d]imidazolone class, characterized by a bicyclic framework fused with a sulfone group (5,5-dioxide) and substituted aryl groups. The 4-bromophenyl and 2-methoxyphenyl substituents impart distinct electronic and steric properties, influencing reactivity and biological activity. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, as seen in analogous compounds . The sulfone group enhances stability and polarity, making it suitable for pharmaceutical and materials science applications.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O4S/c1-25-17-5-3-2-4-14(17)21-16-11-26(23,24)10-15(16)20(18(21)22)13-8-6-12(19)7-9-13/h2-9,15-16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASZFGYJRPKJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-bromophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, also known as compound 879930-49-1, is a heterocyclic compound with potential biological activities. Its structure suggests it could interact with various biological targets, making it a candidate for pharmacological research.

  • Molecular Formula : C18H17BrN2O4S
  • Molecular Weight : 421.31 g/mol
  • CAS Number : 879930-49-1

Biological Activity Overview

Research has indicated that compounds similar to 1-(4-bromophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one exhibit a range of biological activities, including:

  • Antimicrobial : Some thieno[3,4-d]imidazole derivatives have shown activity against bacteria and fungi.
  • Anticancer : There is evidence suggesting that related compounds can inhibit cancer cell proliferation.
  • Anti-inflammatory : Certain derivatives have been noted for their potential to reduce inflammation.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, studies on related compounds suggest several possible pathways:

  • Inhibition of Enzymatic Activity : Many thieno derivatives inhibit enzymes such as cyclooxygenases (COX), which are involved in the inflammatory process.
  • Modulation of Receptor Activity : Some compounds may act as ligands for various receptors involved in pain and inflammation pathways.

Antimicrobial Activity

A study evaluated the antimicrobial properties of thieno derivatives against common pathogens. The results indicated that certain modifications to the thieno structure enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL

Anticancer Potential

In vitro studies on cancer cell lines demonstrated that thieno derivatives, including those structurally similar to the compound , exhibited cytotoxic effects. The compound was tested against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)25
HeLa (Cervical)30
A549 (Lung)20

Anti-inflammatory Effects

Research has shown that certain thieno derivatives can significantly reduce inflammation markers in animal models. In one study, administration of a related compound resulted in decreased levels of pro-inflammatory cytokines.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : The allyl group in introduces conformational flexibility, whereas rigid aryl substituents (e.g., o-tolyl in ) may hinder rotational freedom, affecting crystal packing and melting points.

Key Observations :

  • The target compound’s synthesis likely parallels methods for 4-bromo-thienoimidazolone derivatives, employing palladium catalysts for aryl coupling .
  • Lower yields in lithiation steps (e.g., 60% for ) suggest challenges in stabilizing reactive intermediates, a common issue in sulfone-containing systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.